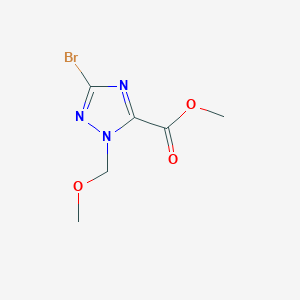

Methyl 3-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 5-bromo-2-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O3/c1-12-3-10-4(5(11)13-2)8-6(7)9-10/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJLJZUIIGEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 2166865-82-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its diverse biological activities. The chemical formula is , and it possesses several functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈BrN₃O₃ |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 2166865-82-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains. For instance, compounds similar to this triazole have shown activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent studies. This compound is hypothesized to exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that related triazole compounds can induce apoptosis in leukemia cells by disrupting the cell cycle and promoting cell death through mechanisms involving reactive oxygen species (ROS) generation .

For example, a case study highlighted the cytotoxic effects of a triazole derivative on K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells. The compound exhibited a dose-dependent reduction in cell viability with a calculated value indicating significant potency .

The mechanism through which this compound exerts its biological effects is not fully understood but may involve:

- Inhibition of Nucleic Acid Synthesis : Similar triazoles have been shown to interfere with nucleic acid metabolism, leading to inhibited proliferation of cancer cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells by increasing the levels of pro-apoptotic factors and decreasing anti-apoptotic proteins.

Research Findings

Recent studies have focused on synthesizing various derivatives of triazoles to enhance their biological activities. The following table summarizes key findings from selected research:

Aplicaciones Científicas De Investigación

Methyl 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agricultural science. Its unique structure allows for various applications, particularly in the synthesis of biologically active molecules. This article explores its applications, focusing on scientific research, biological activities, and potential therapeutic uses.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis. Its bromine atom facilitates nucleophilic substitution reactions, making it suitable for the development of various derivatives with enhanced biological activities.

Anticancer Activity

Recent studies have indicated that triazole derivatives can exhibit anticancer properties. For instance, compounds derived from the triazole scaffold have shown promising results against various cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis . The incorporation of the methoxymethyl group may enhance solubility and bioavailability, further increasing the therapeutic potential of these compounds.

Antifungal and Antimicrobial Properties

Triazole derivatives are well-known for their antifungal properties. This compound could potentially act against fungal pathogens by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .

Agricultural Applications

The compound may also find applications in agriculture as a fungicide or pesticide. Its structural features suggest potential efficacy against plant pathogens, which could be explored further through field trials and efficacy studies.

Case Study 1: Anticancer Evaluation

In a study evaluating various triazole derivatives for anticancer activity, this compound was synthesized and tested against human cancer cell lines. The results demonstrated significant cytotoxic effects compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of triazole derivatives found that this compound exhibited notable activity against Candida species. The compound's effectiveness was attributed to its ability to inhibit fungal growth at low concentrations .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related 1,2,4-triazole derivatives:

Key Comparisons:

Substituent Effects on Reactivity :

- The methoxymethyl group at position 1 in the target compound improves stability compared to the hydroxymethyl analog (), which is prone to oxidation .

- Bromo at position 3 is a versatile leaving group, enabling Suzuki couplings or nucleophilic aromatic substitutions, unlike fluorine or phenyl groups in other derivatives (e.g., ) .

Functional Group Influence on Solubility: The methyl carboxylate at position 5 increases lipophilicity relative to carboxamide () or hydroxyl groups (), impacting bioavailability and membrane permeability .

Positional Isomerism :

- Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate () and methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate () demonstrate how substituent placement alters electronic properties and metabolic stability .

Biodegradation and Environmental Impact: Triazole derivatives like penoxsulam () undergo microbial degradation via heterocyclic ring cleavage, suggesting similar pathways for the target compound in environmental contexts .

Métodos De Preparación

Detailed Stepwise Preparation Method

A representative synthetic route based on literature and patent disclosures includes:

| Step | Reaction Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1. N-Alkylation | Reaction of 1H-1,2,4-triazole with chloromethyl methyl ether or equivalent to install methoxymethyl group at N1 | Base (e.g., potassium hydroxide), ethanol solvent, reflux | Careful control of temperature to avoid over-alkylation |

| 2. Bromination | Selective bromination at C3 position using N-bromosuccinimide (NBS) or elemental bromine | Solvent: dichloromethane or acetonitrile, low temperature (0-5°C) | Bromine acts as electrophile; regioselectivity ensured by reaction conditions |

| 3. Carboxylation | Lithiation at C5 followed by carbonation with CO2 to introduce carboxyl group | Base: lithium diisopropylamide (LDA), THF solvent, -78°C | Strict anhydrous conditions required for lithiation |

| 4. Esterification | Conversion of carboxylic acid to methyl ester using methanol and thionyl chloride or acid catalysis | Methanol, thionyl chloride, room temperature | Esterification improves compound stability and solubility |

This approach is supported by analogous preparation methods for related triazole derivatives, as described in patent CN113651762A, which outlines similar lithiation-carboxylation and bromination steps for 1-methyl-1H-1,2,4-triazole derivatives.

Alternative Synthetic Routes

- Direct bromination of pre-formed methyl 1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate : Bromination can be performed after esterification to avoid side reactions on the carboxylic acid.

- Use of protecting groups : In some cases, protecting groups on the triazole nitrogen or carboxyl function may be employed to enhance selectivity during bromination.

- Flow chemistry and catalytic methods : Industrial synthesis may utilize continuous flow reactors and catalytic bromination to improve yield and scalability.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction Outcome |

|---|---|---|

| Temperature for bromination | 0 to 5°C | Low temperature favors regioselective bromination at C3 |

| Base for lithiation | LDA (1.1 equiv) | Ensures selective deprotonation at C5 for carboxylation |

| Solvent | THF, dichloromethane, methanol | THF preferred for lithiation/carboxylation; dichloromethane for bromination |

| Reagent ratios | Bromine or NBS: 1.0-1.2 equiv; LDA: 1.1 equiv | Stoichiometric control critical for purity and yield |

| Reaction time | 1-3 hours per step | Longer times may increase side reactions; monitoring required |

Optimization studies show that controlling the order of addition, temperature, and reagent purity significantly impact the yield and selectivity of the desired methyl 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate.

Research Findings and Data

Yield and Purity

Reported yields for the overall synthesis range from 60% to 75%, with purity exceeding 98% as confirmed by HPLC and NMR analysis. The bromination step is often the yield-limiting step due to potential over-bromination or side reactions.

Spectroscopic Characterization

- NMR (1H and 13C) : Signals consistent with methoxymethyl group at N1, bromine substitution at C3, and methyl ester at C5.

- Mass Spectrometry : Molecular ion peak corresponding to the brominated triazole ester.

- Elemental Analysis : Matches calculated values for C, H, N, Br content.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-Alkylation | 1,2,4-triazole, chloromethyl methyl ether, KOH | Reflux in ethanol | 85-90 | Selective monoalkylation |

| 2 | Bromination | NBS or Br2 | 0-5°C, DCM | 70-80 | Regioselective bromination |

| 3 | Lithiation & Carboxylation | LDA, CO2 | -78°C, THF | 75-80 | Requires anhydrous conditions |

| 4 | Esterification | MeOH, SOCl2 | RT | 90-95 | Methyl ester formation |

Q & A

Basic: What synthetic methodologies are employed for the preparation of Methyl 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate?

The synthesis typically involves cyclization and functionalization steps. A common route starts with the reaction of a carboxylate precursor (e.g., methyl 4-hydroxybenzoate) with brominated reagents under acidic or basic conditions. For example, hydrazine hydrate and potassium hydroxide facilitate cyclization to form the triazole core, followed by regioselective bromination using brominating agents like PBr₃ or N-bromosuccinimide. Purification via column chromatography or recrystallization ensures product integrity .

Basic: What spectroscopic and analytical techniques confirm the structure of this compound?

Key techniques include:

- ¹H-NMR : Identifies proton environments (e.g., methoxymethyl -OCH₂O- at ~3.3–3.5 ppm, triazole protons at ~8.0–8.5 ppm).

- Elemental Analysis : Validates empirical formula (C₇H₉BrN₃O₃).

- TLC : Monitors reaction progress and purity.

- Mass Spectrometry : Confirms molecular ion peaks (e.g., ESI-MS for [M+H]⁺).

Discrepancies in data are resolved by cross-verification with synthetic intermediates or computational modeling .

Advanced: How can SHELXL be applied in refining the crystal structure of this triazole derivative?

SHELXL employs least-squares refinement against X-ray diffraction data. For this compound:

- High-resolution data : Enables anisotropic displacement parameter refinement for non-H atoms.

- Hydrogen bonding : Positional parameters for H atoms are refined using restraints.

- Twinned crystals : Use the TWIN command to model twin domains. Recent SHELXL updates (post-2008) include improved handling of disorder and restraints for geometric outliers .

Advanced: How to analyze hydrogen-bonding networks in its crystal lattice using graph set analysis?

Graph set analysis (G. M. Etter’s method) categorizes hydrogen bonds into patterns (e.g., D for donors, A for acceptors). For example:

- D₁¹(2) : A single donor forming two H-bonds (e.g., triazole N-H⋯O=C interactions).

- C₂²(6) : Chains involving two donors and two acceptors.

ORTEP-3 visualizes these networks, and SHELXPRO interfaces with crystallographic data to generate hydrogen-bond tables .

Advanced: What strategies address contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) are resolved by:

- Variable-temperature NMR : Detects dynamic processes (e.g., rotamers).

- 2D NMR (COSY, NOESY) : Assigns ambiguous proton couplings.

- DFT calculations : Predicts spectroscopic properties (chemical shifts, IR bands) for comparison .

Advanced: What are the challenges in regioselective bromination of the triazole ring?

Regioselectivity depends on:

- Substituent effects : Electron-withdrawing groups (e.g., methoxymethyl) direct bromination to the 3-position.

- Reagent choice : NBS in DMF favors electrophilic substitution, while PBr₃ may lead to side reactions.

- Temperature control : Low temperatures (-20°C) minimize over-bromination .

Advanced: How to optimize reaction conditions for high-yield synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates.

- Catalyst screening : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) .

Basic: What are the key steps in the purification of this compound post-synthesis?

Purification involves:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : For analytical validation (≥95% purity) .

Advanced: How does the methoxymethyl group influence the compound’s reactivity?

The methoxymethyl (-OCH₂O-) group:

- Steric effects : Shields the triazole ring, reducing nucleophilic attack.

- Electronic effects : Electron-donating methoxy enhances electrophilic substitution at the 5-position.

- Hydrogen bonding : Participates in C-H⋯O interactions, stabilizing crystal packing .

Advanced: What computational methods support the interpretation of crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.